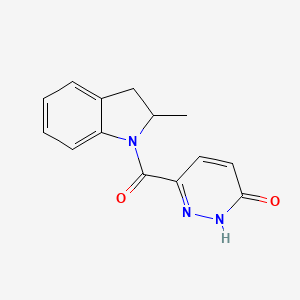
6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPI-0479605 and is a potent inhibitor of the DNA damage response protein kinase ataxia telangiectasia and Rad3-related (ATR).
Scientific Research Applications
Catalytic Activities
The research on manganese(II) complexes, including derivatives related to 6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, highlights their catalytic properties in oxidation reactions. These complexes show significant potential in catalyzing the oxidation of catechol to benzoquinone and aminophenol to aminophenoxazinone, demonstrating versatility in catalytic applications involving dioxygen under ambient conditions. This research reveals the catalyst's first-order dependence on both the catalyst and dioxygen concentration, providing insights into its potential industrial and synthetic chemistry applications (Kaizer et al., 2008).
Drug Discovery and Chemical Synthesis
Studies on polysubstituted pyridazinones, closely related to 6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, have illustrated their utility as scaffolds in drug discovery. The sequential nucleophilic aromatic substitution processes allow for the creation of diverse and functionalized pyridazinone systems. This methodology has been shown to access a variety of polyfunctional systems, potentially useful in drug discovery and development. The research underlines the significance of these derivatives in synthesizing complex molecules that could serve as the basis for new therapeutic agents (Pattison et al., 2009).
properties
IUPAC Name |
3-(2-methyl-2,3-dihydroindole-1-carbonyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-8-10-4-2-3-5-12(10)17(9)14(19)11-6-7-13(18)16-15-11/h2-7,9H,8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFOSEGAKHFQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2858021.png)

![1-[(4-Bromo-2-chlorophenyl)sulfonyl]piperazine](/img/structure/B2858023.png)

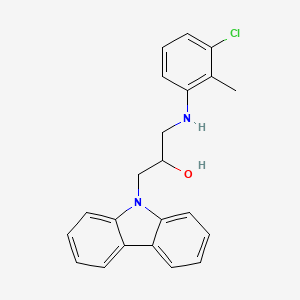

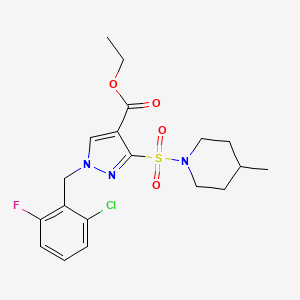


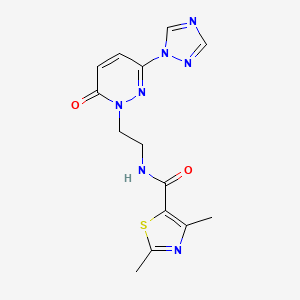
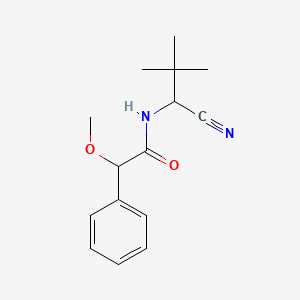
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-propylacetamide](/img/structure/B2858039.png)
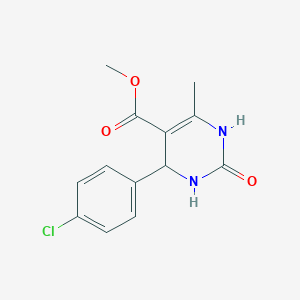
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2858041.png)